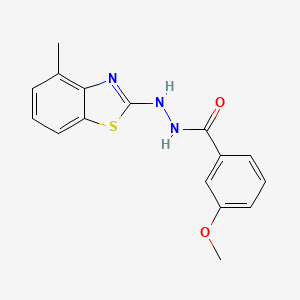
3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
The primary target of 3-methoxy-N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is Mycobacterium tuberculosis . The compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for the development of new anti-tubercular drugs .
Mode of Action
Benzothiazole derivatives have been found to interact with theDprE1 enzyme in Mycobacterium tuberculosis . This enzyme is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This leads to the death of the bacterium .
Result of Action
The compound’s action results in the disruption of the mycobacterial cell wall and the subsequent death of the bacterium . This makes it a potential candidate for the development of new anti-tubercular drugs .
Preparation Methods
The synthesis of 3-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-methoxybenzohydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
3-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Comparison with Similar Compounds
3-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can be compared with other benzothiazole derivatives such as:
2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: Known for its antimicrobial and antioxidant activities.
6-ethoxy-1,3-benzothiazol-2-amine: Exhibits significant antifungal and antibacterial properties.
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: Studied for its analgesic and anti-inflammatory activities.
Properties
IUPAC Name |
3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-3-8-13-14(10)17-16(22-13)19-18-15(20)11-6-4-7-12(9-11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMLKCFKSWBZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)

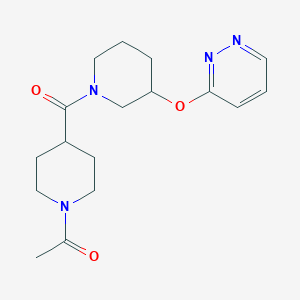

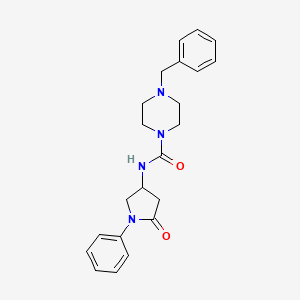
![3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2483698.png)
![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

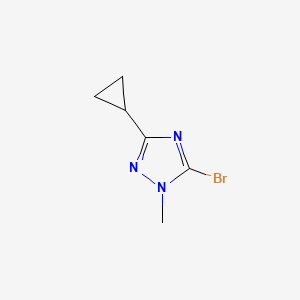
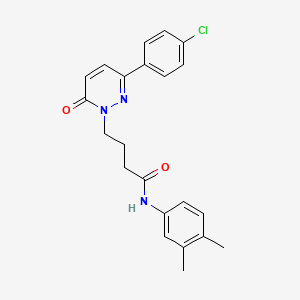
![N-(3,5-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2483709.png)
![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)
![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)
